molecular formula C17H13N5 B1667089 6-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)quinoxaline CAS No. 746667-48-1

6-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)quinoxaline

Cat. No. B1667089
M. Wt: 287.32 g/mol
InChI Key: VXJLYXCHOKEODY-UHFFFAOYSA-N
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Description

BIO-013077-01, Novel potent antagonist of the TGFbeta family type I receptors, Alk5 and/or Alk4.

Scientific Research Applications

Synthesis and Biological Evaluation

  • 6-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)quinoxaline derivatives have been synthesized and evaluated for their ability to inhibit ALK5, a receptor kinase involved in various cellular processes. These compounds show significant inhibitory activity and potential as therapeutic agents in diseases where ALK5 plays a role. For instance, 2-[3-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-pyrazol-1-yl]-N-phenylethanethioamide demonstrated notable ALK5 inhibitory activity, suggesting its potential in targeted therapies (Jin et al., 2011).

Pharmacokinetics and Tissue Distribution

  • The pharmacokinetics and tissue distribution of similar compounds, like 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide (a novel ALK5 inhibitor), have been studied extensively. This research provides insights into how these compounds behave in the body, their bioavailability, and their potential as oral anti-fibrotic drugs. This is crucial for understanding how such compounds can be used effectively in medical treatments (Kim et al., 2008).

Chemical Synthesis and Structure Analysis

  • The chemical synthesis of various analogues and derivatives, such as 3-(D-erythro-glycerol-1-yl)-1H-pyrazolo[3,4-b]quinoxaline, has been conducted to understand their structural and chemical properties. These studies contribute to the broader knowledge of quinoxaline derivatives and their potential applications in scientific research (Sallam et al., 2000).

Bioorganic and Medicinal Chemistry

  • The synthesis and evaluation of similar compounds, like 1-(6-methylpyridin-2-yl)-5-(quinoxalin-6-yl)-1,2,3-triazoles, have revealed their potential as kinase inhibitors. This opens up avenues for the development of new drugs targeting specific kinases involved in diseases (Li et al., 2013).

properties

IUPAC Name

6-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5/c1-11-3-2-4-15(21-11)17-13(10-20-22-17)12-5-6-14-16(9-12)19-8-7-18-14/h2-10H,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJLYXCHOKEODY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=C(C=NN2)C3=CC4=NC=CN=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440482
Record name 6-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)quinoxaline

CAS RN

746667-48-1
Record name 6-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CH Jin, D Sreenu, M Krishnaiah… - European journal of …, 2011 - Elsevier
A series of 1-substituted-3(5)-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)pyrazoles 14a–d, 15a–d, 17a, 17b, 18a–d, 19a, and 19b has been synthesized and evaluated for their ALK5 …
Number of citations: 33 www.sciencedirect.com

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